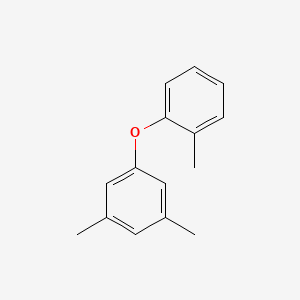

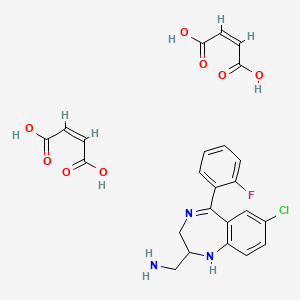

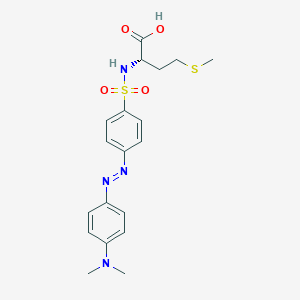

![molecular formula C16H8S3 B1590991 噻吩并[3,2-b:4,5-b']双[1]苯并噻吩 CAS No. 241-13-4](/img/structure/B1590991.png)

噻吩并[3,2-b:4,5-b']双[1]苯并噻吩

描述

Thieno[3,2-b:4,5-b’]bis1benzothiophene is a class of solution-processable semiconductors . It has been used in the development of high-performance solution-crystallized thin-film transistors and organic sensitizers for efficient dye-sensitized solar cells .

Synthesis Analysis

Thieno[3,2-b:4,5-b’]bis1benzothiophene semiconductors with decyl substituents and two kinds of π-extended decylthienyl substituents are facially derivatized from functionalized dibromo-substituted Thieno[3,2-b:4,5-b’]bis1benzothiophene via either a Negishi or a Stille cross-coupling procedure .Molecular Structure Analysis

Single crystal analysis together with a calculation study on the transfer integral and the band structure in decyl-substituted Thieno[3,2-b:4,5-b’]bis1benzothiophene clarifies that these semiconductors form two-dimensionally ordered herringbone packing structures .Chemical Reactions Analysis

The combination of a dihexyloxyphenyl-substituted biphenylamine donor and the Thieno[3,2-b:4,5-b’]bis1benzothiophene π-bridge plays multifunctional roles, such as the enhanced ability of the π-bridge and donor, slow charge recombination, and prevention of dye aggregation in the D–π–A sensitizer .Physical And Chemical Properties Analysis

Thieno[3,2-b:4,5-b’]bis1benzothiophene semiconductors have somewhat higher solubilities than those of their previously developed dinaphtho[2,3-b:2′,3′-d]thiophene counterparts . The introduction of thiophene π-spacers significantly improved the photovoltaic performance .科学研究应用

有机场效应晶体管应用

噻吩并[3,2-b:4,5-b']双[1]苯并噻吩已被用于开发有机场效应晶体管 (OFET)。研究人员合成并表征了双[1]苯并噻吩并[2,3-d;2',3'-d']苯并[1,2-b;4,5-b']二噻吩 (BBTBDT) 和双(萘[2,3-b]噻吩)[2,3-d;2',3'-d']苯并[1,2-b;4,5-b']二噻吩 (BNTBDT) 等化合物作为薄膜 OFET 中的活性层。这些化合物表现出适用于晶体管应用的有希望的电子特性 (Yamamoto 等人,2012).

光学和电化学性质

噻吩并[3,2-b:4,5-b']双[1]苯并噻吩衍生物因其光学和电化学性质而受到研究。该化合物的不同异构体的合成导致对其性质的分析,揭示了分子结构对光学行为和电子分布的影响的显着见解 (Wex 等人,2005).

半导体的合成和表征

该化合物的衍生物已被合成并表征,用于有机半导体。例如,合成具有 [1]苯并噻吩[3,2-b][1]苯并噻吩子结构的 π 扩展噻吩并芳烃基有机半导体,导致在气相沉积 OFET 中具有高迁移率的材料 (Mori 等人,2013).

用于光伏电池的低带隙半导电聚合物

该化合物已被集成到低带隙半导电聚合物的设计中。这些聚合物已被用于高性能单联和串联有机光伏电池,证明了该化合物在太阳能技术中的适用性 (Kim 等人,2014).

双极场效应晶体管和太阳能电池

其衍生物已被探索用于双极场效应晶体管和太阳能电池。一项特定研究合成了基于噻吩并[3,2-b]噻吩二酮吡咯并吡咯-苯并[1,2-b:4,5-b′]二噻吩的共聚物,由于其电荷传输特性和光伏器件的效率,显示出在这些应用中的潜力 (Tandy 等人,2012).

共轭梯形杂稠芳烃

研究还集中在含有噻吩并[3,2-b:4,5-b']双[1]苯并噻吩和其他环结构(如吡咯和噻吩)的梯形杂稠芳烃。这些杂稠芳烃已被合成并表征,具有独特的光学和电化学性质,有助于开发具有潜在电子应用的材料 (Gao 等人,2008).

有机薄膜晶体管材料

基于噻吩并[3,2-b:4,5-b']双[1]苯并噻吩的化合物已被开发为用于有机薄膜晶体管 (OTFT) 应用的高性能有机半导体。这些化合物已被证明可以形成高质量的薄膜,并表现出优异的场效应晶体管沟道特性 (Takimiya 等人,2014).

可溶液处理的有机半导体

已经对用于 OFET 的可溶液处理的 [1]苯并噻吩并[3,2-b]苯并噻吩衍生物进行了研究。这些研究的重点是热、光和电化学性质,以及薄膜表面形态和纹理。半导体显示出 p 型沟道特性,其中一些显示出很高的电气性能 (Ryu 等人,2023).

异靛和苯并[1,2-b:4,5-b']双[b]苯并噻吩低聚物

一系列异靛噻吩并芳烃低聚物已由苯并[1,2-b:4,5-b']双[b]苯并噻吩双内酰胺合成。这些低聚物中 π 共轭体系的延伸允许控制其光学、电子和器件特性,突出了噻吩并[3,2-b:4,5-b']双[1]苯并噻吩在有机电子学中的多功能性 (Liao 等人,2018).

属性

IUPAC Name |

3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8S3/c1-3-7-11-9(5-1)13-15(17-11)16-14(19-13)10-6-2-4-8-12(10)18-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGITMHDEWXSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C4=C(S3)C5=CC=CC=C5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571582 | |

| Record name | [1]Benzothieno[2',3':4,5]thieno[3,2-b][1]benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b:4,5-b']bis[1]benzothiophene | |

CAS RN |

241-13-4 | |

| Record name | [1]Benzothieno[2',3':4,5]thieno[3,2-b][1]benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

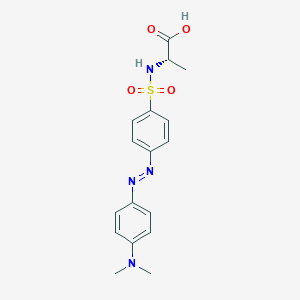

![6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B1590910.png)

![trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)](/img/structure/B1590930.png)